

# Section 1: Core Compound Identification and Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                    |
|----------------|----------------------------------------------------|
| Compound Name: | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol |
| Cat. No.:      | B1415998                                           |

[Get Quote](#)

**(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol** is a substituted pyridine derivative valued for the unique electronic properties conferred by its trifluoromethyl and chloro substituents. These groups are instrumental in modulating the lipophilicity, metabolic stability, and binding affinities of larger molecules, making this compound a strategic intermediate in drug design.[\[1\]](#)

The definitive Chemical Abstracts Service (CAS) number for this compound is 1033463-31-8.[\[2\]](#) [\[3\]](#)[\[4\]](#)

Table 1: Physicochemical and Structural Data

| Property          | Value                                                                                                      | Source(s)                                                   |
|-------------------|------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 1033463-31-8                                                                                               | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> ClF <sub>3</sub> NO                                                          | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 211.57 g/mol                                                                                               | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| IUPAC Name        | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol                                                         | <a href="#">[5]</a>                                         |
| Synonyms          | [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanol; 3-Chloro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Appearance        | Solid (typical)                                                                                            | <a href="#">[3]</a>                                         |
| Purity            | Typically >95-98% for commercial grades                                                                    | <a href="#">[3]</a> <a href="#">[5]</a>                     |
| InChI             | InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2                                          | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| InChIKey          | GJPVRQMKHNSMCO-UHFFFAOYSA-N                                                                                | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Canonical SMILES  | C1=C(C=NC(=C1Cl)CO)C(F)(F)F                                                                                | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Solubility        | Slightly soluble in water (6.6 g/L at 25 °C)                                                               | <a href="#">[2]</a>                                         |

## Section 2: Synthesis and Mechanistic Considerations

The synthesis of **(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol** typically involves the functionalization of a pre-formed trifluoromethylpyridine ring. A common and logical synthetic

strategy relies on the reduction of the corresponding carboxylic acid or aldehyde, which are accessible from established precursors like 2,3-dichloro-5-(trichloromethyl)pyridine.

The trifluoromethyl group is generally introduced early in the synthetic sequence via a halogen exchange (HALEX) reaction, often by treating a trichloromethyl group with a fluorine source like anhydrous hydrogen fluoride.[6][7] The subsequent chlorination of the pyridine ring provides the necessary substitution pattern. The final step, the reduction of a carbonyl group at the 2-position to the primary alcohol, can be achieved using standard reducing agents.



[Click to download full resolution via product page](#)

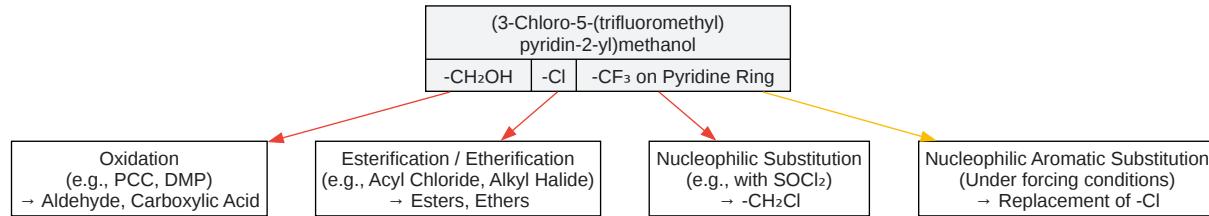
Caption: Plausible synthetic workflow for the target compound.

Causality in Synthesis:

- Fluorination First: The harsh conditions required for converting a  $\text{-CCl}_3$  group to a  $\text{-CF}_3$  group necessitate this step being performed early to avoid decomposition of more sensitive functional groups like the hydroxymethyl group.[6]
- Selective Reduction: The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the aldehyde or ester at the 2-position without affecting the chloro or trifluoromethyl substituents on the aromatic ring.

## Section 3: Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in modern chemistry. The incorporation of a  $\text{-CF}_3$  group can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, its strong electron-withdrawing nature alters the  $\text{pKa}$  of the pyridine nitrogen, influencing receptor binding and pharmacokinetic properties.


**(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol** serves as a versatile building block for introducing this valuable moiety. The primary alcohol handle allows for straightforward chemical modifications, including:

- Esterification or Etherification: To connect to other parts of a target molecule.
- Oxidation: To form the corresponding aldehyde or carboxylic acid for amide coupling or other transformations.
- Conversion to a Leaving Group: Halogenation (e.g., with  $\text{SOCl}_2$ ) to facilitate nucleophilic substitution reactions.

This compound and its derivatives are key intermediates in the synthesis of high-efficacy insecticides, fungicides, and herbicides.<sup>[7]</sup> In pharmaceuticals, similar structures are integral to drugs targeting a wide range of diseases, underscoring the importance of this chemical class.  
<sup>[8]</sup>

## Section 4: Reactivity Profile and Experimental Workflow

The reactivity of **(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol** is dictated by its three key functional components: the hydroxymethyl group, the chloro-substituent, and the trifluoromethylated pyridine ring.



[Click to download full resolution via product page](#)

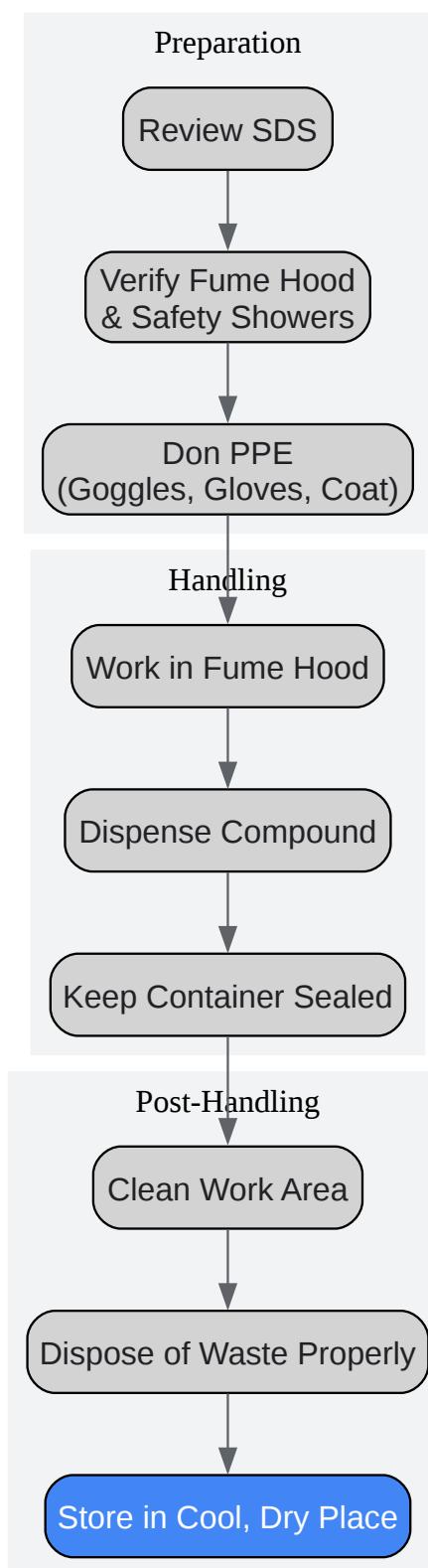
Caption: Key reaction pathways for the title compound.

### Expert Insights on Reactivity:

- **Hydroxymethyl Group:** This is the most reactive site for many transformations. Standard alcohol chemistry applies, but reaction conditions should be chosen carefully to avoid side reactions on the electron-deficient pyridine ring.
- **Chloro Group:** The chlorine atom is deactivated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent nitrogen and the trifluoromethyl group. However, substitution can be achieved under more forcing conditions.
- **Pyridine Ring:** The ring is electron-deficient and generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly by strong nucleophiles.

## Section 5: Self-Validating Safety Protocol and Handling

Handling halogenated and trifluoromethylated organic compounds requires strict adherence to safety protocols. The following workflow is based on established best practices for related chemical structures and is designed as a self-validating system to minimize exposure and risk. [9][10][11]


### Step-by-Step Laboratory Handling Protocol:

- **Pre-Handling Assessment & Preparation:**
  - Obtain and thoroughly review the Safety Data Sheet (SDS) for this or a closely related compound.[9]
  - Ensure a chemical fume hood is operational and certified.
  - Verify that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[12]
  - Prepare all necessary glassware and reagents before retrieving the compound from storage.
- **Personal Protective Equipment (PPE):**

- Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][10]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use.
- Body Protection: Wear a flame-retardant lab coat. Ensure it is fully buttoned.
- Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[11] If there is a risk of generating dust or aerosols and ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[9][12]

- Chemical Handling & Dispensing:
  - Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.
  - Use spark-proof tools and avoid proximity to open flames or hot surfaces.[10]
  - If making a solution, add the solid to the solvent slowly to control any potential exothermic processes.
  - Keep the container tightly closed when not in use.
- Spill & Emergency Response:
  - Minor Spill: For a small spill within the fume hood, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and label for hazardous waste disposal. [10][11]
  - Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[9][12]
  - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
- Storage & Disposal:
  - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][10] Some related compounds are light-sensitive and may require refrigeration.[9]
  - Disposal: Dispose of waste contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[12][13]



[Click to download full resolution via product page](#)

Caption: A structured workflow for the safe handling of the compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. jelsciences.com [jelsciences.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Chloro-5-(trifluoromethyl)-2-pyridinemethanol [cymitquimica.com]
- 4. (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanol [chemicalbook.com]
- 5. bocsci.com [bocsci.com]
- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [Section 1: Core Compound Identification and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1415998#3-chloro-5-trifluoromethyl-pyridin-2-yl-methanol-cas-number>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)